Methyl 4-nitro-L-phenylalaninate hydrochloride
CAS No.: 17193-40-7
Cat. No.: VC21540036
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17193-40-7 |
|---|---|
| Molecular Formula | C10H13ClN2O4 |
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | BTHMRXRBXYHLRA-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Basic Properties
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride possesses specific chemical identifiers that distinguish it from related compounds. Table 1 presents the key chemical identifiers and physical properties of this compound, providing researchers with essential reference information.
Table 1: Chemical Identifiers and Properties of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 17193-40-7 |
| Molecular Formula | C10H13ClN2O4 |
| Molecular Weight (g/mol) | 260.674 |
| MDL Number | MFCD00135754 |
| InChI Key | BTHMRXRBXYHLRA-FVGYRXGTSA-N |
| IUPAC Name | methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
| SMILES Notation | COC(=O)C(CC1=CC=C(C=C1)N+[O-])N.Cl |
| PubChem CID | 11715866 |
These identifiers enable precise identification and characterization of the compound in research contexts, ensuring experimental reproducibility and accurate data reporting in scientific literature.
Structural Characteristics
The molecular structure of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride incorporates several key structural elements that define its chemical behavior:
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A chiral carbon center with S-configuration (L-configuration), maintaining the stereochemistry of natural L-phenylalanine
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A para-nitro group on the phenyl ring that creates a strong electron-withdrawing effect
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A methyl ester group replacing the carboxylic acid group of the parent amino acid
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The amino group in its protonated form as a hydrochloride salt
The para-nitro substitution significantly alters the electron distribution across the aromatic ring, creating a polarized structure with distinct chemical reactivity. This modification influences the compound's interactions with biological systems, including enzyme active sites and receptor binding pockets, making it useful for studying structure-function relationships in proteins and for developing novel pharmaceutical agents.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride typically begins with the nitration of L-phenylalanine, followed by esterification and salt formation. Traditional approaches to the nitration step employ a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.
This conventional method presents several challenges, including safety concerns related to the potential release of nitrogen dioxide gas and the possibility of side reactions such as side chain oxidation. To mitigate these risks, traditional batch reactions typically employ room temperature or ice bath conditions, resulting in extended reaction times of 6-12 hours .
The reaction equation for the nitration of L-phenylalanine can be represented as:
L-phenylalanine + HNO3/H2SO4 → L-p-nitrophenylalanine
This initial nitration establishes the key structural modification that characterizes the final product.
Modern Synthesis Techniques
Recent advances in synthesis methodologies have addressed limitations of traditional approaches. A notable improvement is described in a Chinese patent that employs a continuous flow system utilizing a coil reactor . This method offers several significant advantages:
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The mixed solution of L-phenylalanine, concentrated sulfuric acid, and concentrated nitric acid flows through a coil reactor under gravity
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Reaction temperatures of 25-100°C can be employed
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Residence time in the reactor is dramatically reduced to only 3-10 minutes
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The process operates under normal pressure conditions
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Optimized reagent ratios include a volume ratio of concentrated nitric acid to concentrated sulfuric acid of 2:1 to 1:3, and a molar ratio of concentrated nitric acid to L-phenylalanine of 1-9:1
Table 2: Comparison of Traditional and Modern Synthesis Methods
| Parameter | Traditional Batch Method | Continuous Flow Method |
|---|---|---|
| Reaction Time | 6-12 hours | 3-10 minutes |
| Temperature | Room temperature or ice bath | 25-100°C |
| Safety Profile | Lower (risk of NO2 gas release) | Higher (controlled flow) |
| Scale-up Potential | Limited | Excellent for industrial scale |
| Process Control | Variable | Precise and consistent |
The continuous flow methodology represents a significant advancement in the synthesis of nitrated phenylalanine derivatives, addressing both safety concerns and efficiency limitations of traditional approaches.
Esterification and Salt Formation
Following the nitration step, the resulting 4-Nitro-L-phenylalanine undergoes esterification to form the methyl ester, typically using methanol under acidic conditions. The final step involves conversion to the hydrochloride salt, usually by treating the ester with anhydrous hydrogen chloride or concentrated hydrochloric acid in an appropriate solvent, followed by isolation through crystallization.
The complete synthesis pathway can be summarized as:
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Nitration: L-phenylalanine → 4-Nitro-L-phenylalanine
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Esterification: 4-Nitro-L-phenylalanine → 4-Nitro-L-phenylalanine methyl ester
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Salt formation: 4-Nitro-L-phenylalanine methyl ester → 4-Nitro-L-phenylalanine methyl ester hydrochloride
This multi-step process yields the final product with the desired structural modifications for specialized research applications.
Applications and Research Significance
Protein Engineering
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride serves as a valuable building block in protein engineering research, where it enables the creation of modified proteins with altered properties . Key applications in this field include:
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Site-specific incorporation into peptides and proteins to introduce specific electronic properties
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Study of structure-function relationships in proteins by modifying key phenylalanine residues
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Investigation of protein folding dynamics through the introduction of spectroscopically active nitro groups
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Development of protein variants with enhanced stability or novel functions
The nitro group's electron-withdrawing properties make it particularly useful for examining the effects of electronic perturbations on protein folding, stability, and function. By incorporating this modified amino acid at specific positions in protein sequences, researchers can systematically study how electronic effects influence protein behavior in biological systems.
Pharmaceutical Research
In pharmaceutical research, this compound has found significant applications in drug discovery and development processes . Its applications include:
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Development of protease inhibitors with enhanced binding affinity
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Design of receptor antagonists and agonists with improved selectivity
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Creation of peptidomimetic drug candidates with optimized pharmacokinetic properties
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Structure-activity relationship studies for identifying critical molecular interactions
The unique electronic properties introduced by the nitro group can significantly alter how peptide-based therapeutics interact with their biological targets, potentially enhancing binding affinity, selectivity, or metabolic stability. These characteristics make 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride a valuable tool in the development of novel pharmaceutical compounds.
Biochemical Research Applications
The compound's distinctive spectroscopic and chemical properties make it valuable for various biochemical research applications:
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Spectroscopic probes for monitoring protein-ligand interactions
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Study of electron transfer processes in biological systems
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Investigation of enzymatic reaction mechanisms
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Development of bioorthogonal labeling strategies for protein modification
Table 3: Key Applications of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride
| Research Field | Applications | Key Advantages |
|---|---|---|
| Protein Engineering | Modified proteins, peptide design | Unique electronic properties, spectroscopic handle |
| Pharmaceutical Research | Drug development, enzyme inhibitors | Enhanced binding properties, altered metabolic profiles |
| Biochemical Studies | Mechanistic investigations, spectroscopic probes | Distinctive spectral characteristics, electronic effects |
| Materials Science | Functional biomaterials | Specialized optical and electronic properties |
Comparative Analysis
Comparison with Related Compounds
To better understand the distinctive properties of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride, it is valuable to compare it with structurally related compounds, particularly 4-Nitro-L-phenylalanine monohydrate.
Table 4: Comparison of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride and 4-Nitro-L-phenylalanine monohydrate
This comparison highlights the structural differences between these related compounds, particularly the presence of the methyl ester group and hydrochloride salt in 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride versus the free carboxylic acid and water of hydration in 4-Nitro-L-phenylalanine monohydrate.
Advantages and Limitations
Each form of 4-nitrophenylalanine offers distinct advantages and limitations that determine its suitability for specific applications:
Advantages of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride:
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Enhanced solubility in organic solvents due to the methyl ester group
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Activated carboxyl group (as methyl ester) facilitating certain coupling reactions
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Suitable for solid-phase peptide synthesis where protected carboxyl groups are required
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Stable storage form with potentially extended shelf life due to the hydrochloride salt formation
Limitations of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride:
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Requires deprotection step for applications needing a free carboxyl group
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More complex synthesis compared to the free acid form
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May present solubility challenges in aqueous systems without the addition of co-solvents
The selection between these forms depends on the specific requirements of the research application, including solubility needs, reactivity requirements, and compatibility with other reagents or biological systems.
Current Research and Future Directions
Recent Research Applications
Recent research involving 4-Nitro-L-phenylalanine derivatives has focused on several promising areas that exploit the unique properties of these compounds:
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Development of photoreactive peptides for studying protein-protein interactions
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Design of enzyme inhibitors with enhanced selectivity based on electronic effects
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Creation of modified peptides with improved pharmacokinetic properties
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Studies of electron transfer in biological systems using the nitro group as an electron acceptor
These research directions demonstrate the continued relevance of nitrated phenylalanine derivatives in contemporary biochemical and pharmaceutical research.
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